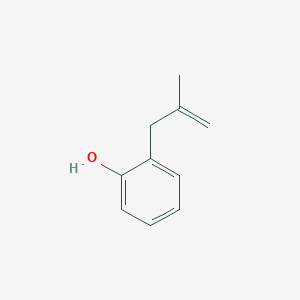
2-(2-Methylallyl)phenol
描述
2-(2-Methylallyl)phenol, also known as 2-(2-Methyl-2-propen-1-yl)phenol, is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, where the hydrogen atom at the ortho position is substituted with a 2-methylallyl group. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
-
Claisen Rearrangement: : One of the common methods to synthesize 2-(2-Methylallyl)phenol involves the Claisen rearrangement of allyl phenyl ether. The reaction is typically carried out by heating the allyl phenyl ether in the presence of a base, such as sodium hydroxide, at elevated temperatures (around 200°C). This rearrangement leads to the formation of this compound.
-
Cross-Coupling Reactions: : Another method involves the cross-coupling reaction between 2-methyl-2-propen-1-ol and various boronic acids. This reaction is catalyzed by palladium and requires a ligand such as Xantphos. The reaction is carried out under microwave heating, which enhances the yield and efficiency of the process .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous processes involving the use of catalysts such as gamma-alumina. The process involves the Claisen rearrangement and Cope rearrangement reactions, which are carried out in an organic solvent. This method offers high yield, high purity, and the advantage of catalyst recovery and reuse .
化学反应分析
Types of Reactions
-
Oxidation: : 2-(2-Methylallyl)phenol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
-
Substitution: : Electrophilic aromatic substitution reactions are common for this compound. Halogenation, nitration, and sulfonation can be carried out using reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and alkanes.
Substitution: Halogenated, nitrated, and sulfonated phenolic derivatives.
科学研究应用
2-(2-Methylallyl)phenol has a wide range of applications in scientific research:
-
Chemistry: : It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It is used in the development of new bioactive molecules.
-
Medicine: : Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and inflammatory conditions.
-
Industry: : this compound is used in the production of polymers, resins, and other industrial chemicals. Its stability and reactivity make it a valuable component in various industrial processes .
作用机制
The mechanism of action of 2-(2-Methylallyl)phenol involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain bacterial enzymes, leading to antimicrobial effects.
-
Pathways Involved: : The compound can influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage. This contributes to its antioxidant properties.
相似化合物的比较
2-(2-Methylallyl)phenol can be compared with other similar compounds, such as:
-
Phenol: : The parent compound, phenol, lacks the 2-methylallyl group
-
2-Allylphenol: : Similar to this compound but with an allyl group instead of a 2-methylallyl group. The additional methyl group in this compound provides steric hindrance and influences its chemical behavior.
-
4-(2-Methylallyl)phenol: : A positional isomer where the 2-methylallyl group is attached to the para position. This difference in substitution pattern can lead to variations in reactivity and applications .
属性
IUPAC Name |
2-(2-methylprop-2-enyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,11H,1,7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPLHVIVEJVVTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175121 | |
| Record name | 2-(2-Methylallyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20944-88-1 | |
| Record name | 2-(2-Methylallyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020944881 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methylallyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


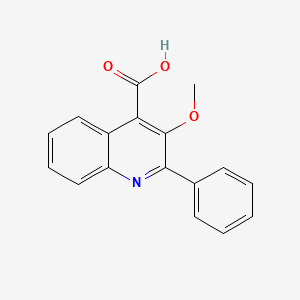
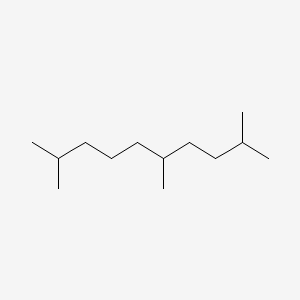
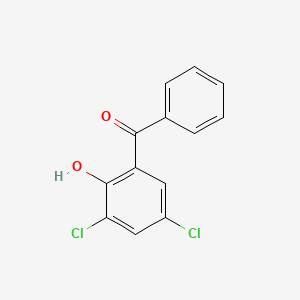


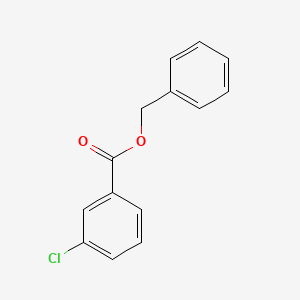



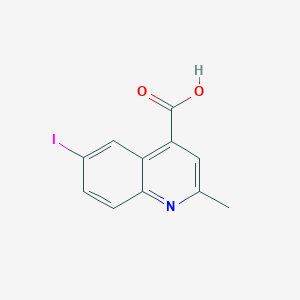
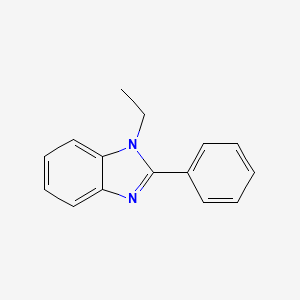
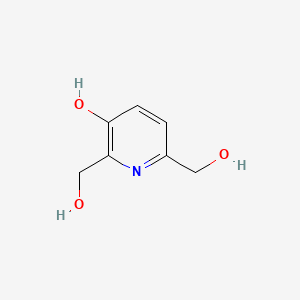
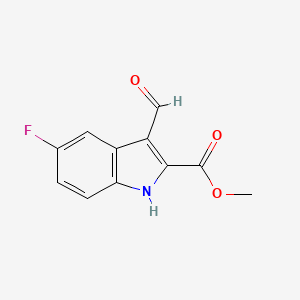
![6-Oxabicyclo[3.1.0]hexan-2-one](/img/structure/B1616391.png)
